(3,4-Diethoxy-phenyl)-acetyl chloride

Description

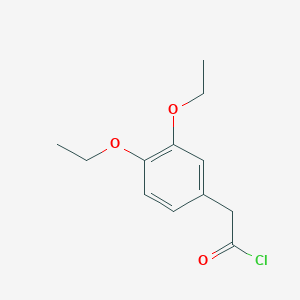

(3,4-Diethoxy-phenyl)-acetyl chloride is an acyl chloride derivative featuring a phenyl ring substituted with two ethoxy groups at the 3- and 4-positions, linked to an acetyl chloride functional group. This compound is primarily utilized in organic synthesis as an acetylating agent, particularly in reactions requiring the introduction of an acetyl group (-COCH₃) into aromatic or heterocyclic systems. Its diethoxy substituents enhance lipophilicity and may modulate electronic effects on the aromatic ring, influencing reactivity and stability compared to simpler acyl chlorides like acetyl chloride .

Properties

Molecular Formula |

C12H15ClO3 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

2-(3,4-diethoxyphenyl)acetyl chloride |

InChI |

InChI=1S/C12H15ClO3/c1-3-15-10-6-5-9(8-12(13)14)7-11(10)16-4-2/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

YEVDXGQZCAZIOY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)Cl)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

| Compound | Molecular Formula | Key Functional Groups | Substituents on Phenyl Ring |

|---|---|---|---|

| (3,4-Diethoxy-phenyl)-acetyl chloride | C₁₂H₁₅ClO₃ | Acyl chloride | 3,4-diethoxy |

| Acetyl chloride | C₂H₃ClO | Acyl chloride | None |

| Dopamine HCl | C₈H₁₂ClNO₂ | Amine, hydroxyl | 3,4-dihydroxy |

| Caffeic acid | C₉H₈O₄ | Carboxylic acid, hydroxyl | 3,4-dihydroxy |

Key Observations:

- Substituent Effects : The ethoxy groups in this compound are electron-donating, which may slightly activate the acyl chloride toward nucleophilic attack compared to unsubstituted acyl chlorides. However, steric hindrance from the ethoxy groups could reduce reactivity in bulky environments .

Reactivity and Stability

Table 2: Reactivity Comparison

Key Observations:

- Hydrolysis Sensitivity : Acetyl chloride reacts violently with water, producing HCl and acetic acid. By contrast, this compound is expected to hydrolyze more slowly due to steric protection of the acyl chloride group by the bulky phenyl ring .

- Thermal Stability : The aromatic ring in this compound likely enhances thermal stability compared to acetyl chloride, which is highly volatile (boiling point: 52°C) .

Table 3: Hazard Profile Comparison

Key Observations:

- Corrosivity : Like acetyl chloride, this compound is likely corrosive to skin and eyes, necessitating butyl-rubber gloves (break-through time: 105 minutes for acetyl chloride) and face shields .

- Environmental Impact : Both acyl chlorides may hydrolyze to release HCl, posing risks to aquatic life (acetyl chloride: H402) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.